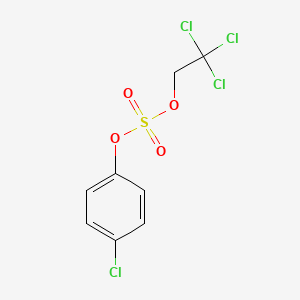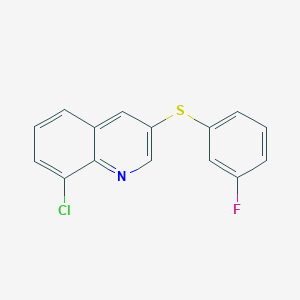
4-Chlorophenyl 2,2,2-trichloroethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 2,2,2-trichloroethyl sulfate is an organosulfur compound that features a chlorinated phenyl group and a trichloroethyl sulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate typically involves the sulfation of 4-chlorophenol with 2,2,2-trichloroethyl chlorosulfate. The reaction is carried out in the presence of a base such as N,N-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the phenyl ring can produce a quinone derivative.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate involves its interaction with nucleophiles, leading to the formation of substitution products. The trichloroethyl group acts as a leaving group, facilitating the nucleophilic attack. The phenyl ring can also participate in electron transfer reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Chlorophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both a chlorinated phenyl group and a trichloroethyl sulfate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
653605-20-0 |
|---|---|
Fórmula molecular |
C8H6Cl4O4S |
Peso molecular |
340.0 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2 |
Clave InChI |
ORZZRJVBVDDZGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)

![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)



![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)

![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
